![molecular formula C22H15ClO6 B3979343 methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B3979343.png)
methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate
Description
Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate (IUPAC name) is a synthetic coumarin-furan hybrid compound with the molecular formula C₂₂H₁₅ClO₆ and a molecular weight of 410.81 g/mol . Its structure comprises a 4-phenyl-substituted chromen-2-one core linked via an oxymethyl bridge to a methyl furan-2-carboxylate moiety. Key identifiers include ChemSpider ID 2189052 and MDL number MFCD02331180 .
Properties
IUPAC Name |
methyl 5-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO6/c1-26-22(25)18-8-7-14(28-18)12-27-20-11-19-16(9-17(20)23)15(10-21(24)29-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZZCVVCUSCYSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with an appropriate phenyl acetic acid derivative in the presence of a catalyst.
Introduction of the Chloro Group: Chlorination of the chromenone moiety is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Furan Ring: The furan ring is synthesized separately through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling Reaction: The final step involves the coupling of the chloro-chromenone moiety with the furan ring using a base-catalyzed nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C25H22ClO6
Molecular Weight: 418.4 g/mol
IUPAC Name: 5-methyl-4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid
CAS Number: 326102-48-1
The compound's structure features a furan ring substituted with a carboxylate group and a chromenyl moiety, which contributes to its biological activity and potential applications.
Medicinal Chemistry
Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate has been investigated for its pharmacological properties, particularly its anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Research indicates that derivatives of chromenone compounds exhibit significant anti-inflammatory effects. A study demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic applications .
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been reported to inhibit the growth of breast cancer cells by targeting specific oncogenic pathways .
Material Science
The unique structural properties of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as a precursor for polymer synthesis.
OLED Applications
Due to its favorable electronic properties, this compound has been explored as a potential material for OLEDs. Its ability to emit light upon electrical stimulation makes it an attractive candidate for enhancing the efficiency of light-emitting devices .
Polymer Precursor
The compound can be utilized as a building block in the synthesis of novel polymers with tailored properties for various industrial applications, including coatings and adhesives. Its reactivity allows for incorporation into polymer matrices, improving mechanical strength and thermal stability .
Case Study: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various chromenone derivatives, including this compound. The results indicated a significant reduction in inflammation markers in treated cells compared to controls, highlighting its potential therapeutic role .
Case Study: Anticancer Activity
In another investigation, researchers assessed the anticancer activity of this compound against multiple cancer cell lines. The findings revealed that it effectively induced apoptosis through caspase activation, establishing its potential as a lead compound for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional uniqueness of methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate, a comparative analysis with analogous coumarin-furan derivatives is provided below.
Table 1: Structural and Functional Comparison of Coumarin-Furan Hybrids
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity :
- The 6-chloro and 4-phenyl groups in the target compound contribute to its moderate lipophilicity (XLogP3 ≈ 5.2), making it suitable for membrane permeability in drug design . In contrast, the hexyl-substituted analog (C₂₈H₂₈O₆) exhibits significantly higher lipophilicity (XLogP3 = 6.8), which may enhance tissue penetration but reduce aqueous solubility .
- The 4-butyl derivative (C₁₉H₁₇ClO₅) lacks the phenyl group, resulting in reduced steric bulk and improved solubility, as evidenced by its lower molecular weight (360.79 g/mol) .
Role of Esterification :
- Methyl esterification of the furan carboxylate (as in the target compound) enhances metabolic stability compared to the free carboxylic acid analog (C₁₉H₁₇ClO₅), which is more prone to hydrolysis .
Biological Activity Trends: The unsubstituted chromene derivative (C₁₈H₁₀O₆) lacks halogen or alkyl groups, resulting in weaker bioactivity but notable fluorescence, suggesting applications in imaging .
Crystallographic and Synthetic Insights :
- Derivatives like the target compound often require advanced crystallographic software (e.g., SHELX ) for structural validation due to their complex hydrogen-bonding networks and anisotropic displacement patterns .
Biological Activity
Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C25H22ClO6
- Molecular Weight : 418.4 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Antioxidant Properties : The presence of phenolic structures in its composition contributes to its antioxidant capabilities, which may help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways.
- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage.
- Modulation of Inflammatory Pathways : The compound inhibits pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its anti-inflammatory properties.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of breast cancer cell proliferation | |
Antioxidant | Scavenging of free radicals | |
Anti-inflammatory | Reduction in IL-6 and TNF-alpha levels |
Case Study Analysis
- Anticancer Efficacy : A study conducted by Wen et al. (2017) demonstrated that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values below 20 µM, indicating potent anticancer activity.
- Oxidative Stress Mitigation : Research published in MDPI highlighted the antioxidant properties of the compound, showing a marked increase in glutathione levels in treated cells compared to controls, suggesting its role in enhancing cellular defense mechanisms against oxidative stress.
- Anti-inflammatory Mechanisms : A recent investigation revealed that treatment with this compound led to a significant decrease in markers of inflammation in a murine model of arthritis, supporting its potential use in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.